molecular formula C6H3Br2N3 B1339906 3,5-Dibromoimidazo[1,2-a]pyrazine CAS No. 63744-21-8

3,5-Dibromoimidazo[1,2-a]pyrazine

Cat. No. B1339906
CAS RN: 63744-21-8
M. Wt: 276.92 g/mol
InChI Key: UVTHYCYGHSMBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromoimidazo[1,2-a]pyrazine is a chemical compound that serves as a key intermediate in the synthesis of various imidazo[1,2-a]pyrazine derivatives. These derivatives are of significant interest due to their potential pharmacological activities, particularly as kinase inhibitors, which are important in the treatment of various diseases including cancer .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives can be achieved through the Groebke-Blackburn-Bienaymé multicomponent reaction, which involves the cyclisation of an aminopyrazine, an aldehyde, and an isocyanide . This method has been scaled up industrially, demonstrating its efficiency and applicability for producing various 3-aminoimidazo[1,2-a]pyrazines . Additionally, a series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, which are closely related to the target compound, have been synthesized from 2-amino-3,5-dibromopyrazine, showcasing the versatility of dibromopyrazine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives has been studied using various spectroscopic techniques. For instance, the 13C NMR chemical shifts and coupling constants of imidazo[1,2-a]pyrazine and its derivatives have been reported, providing insights into the electronic environment of the molecule and aiding in the study of nucleophilic substitution reactions . X-ray crystallography has also been employed to determine the structure of related compounds, such as diimidazo-[1,5-a:1',5'-d]pyrazinediones, which further contributes to the understanding of the structural aspects of this class of compounds .

Chemical Reactions Analysis

The chemical reactivity of 3,5-dibromoimidazo[1,2-a]pyrazine is highlighted by its participation in nucleophilic substitution reactions. For example, the substitution of the bromo groups by a methoxy group has been studied, demonstrating the compound's utility in synthesizing more complex molecules . The ability to undergo such reactions makes 3,5-dibromoimidazo[1,2-a]pyrazine a valuable building block in organic synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,5-dibromoimidazo[1,2-a]pyrazine are not detailed in the provided papers, the properties of related imidazo[1,2-a]pyrazine derivatives can be inferred. These compounds are typically solid at room temperature and their solubility, melting points, and other physical properties are likely to be influenced by the nature of the substituents on the imidazo[1,2-a]pyrazine core . The chemical properties, such as reactivity and stability, are also determined by the substitution pattern on the imidazo[1,2-a]pyrazine scaffold .

Scientific Research Applications

3,5-Dibromoimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 63744-21-8 . It’s a versatile scaffold in organic synthesis and drug development . Here are some potential applications and relevant details:

  • Organic Synthesis and Drug Development
    • Summary of Application : Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It’s used in the synthesis of various complex organic compounds and potential drug molecules .
    • Methods of Application : The specific methods of application can vary greatly depending on the target molecule. For example, one method involves aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .
    • Results or Outcomes : The outcomes also depend on the specific synthesis or drug development process. In general, the use of 3,5-Dibromoimidazo[1,2-a]pyrazine can lead to the successful synthesis of the target molecule or drug .
  • Pharmaceutical Applications

    • Summary of Application : This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant , antipsychotic , antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs.
    • Methods of Application : The specific methods of application can vary greatly depending on the target drug. For example, a Pfizer patent detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .
    • Results or Outcomes : The outcomes also depend on the specific drug development process. In general, the use of 3,5-Dibromoimidazo[1,2-a]pyrazine can lead to the successful synthesis of the target drug .
  • Agrochemical Applications

    • Summary of Application : Various pyridazinone derivatives, which can be synthesized from 3,5-Dibromoimidazo[1,2-a]pyrazine, are well known as agrochemicals .
    • Methods of Application : The specific methods of application can vary greatly depending on the target agrochemical. The synthesis of these derivatives often involves complex organic chemistry procedures .
    • Results or Outcomes : The outcomes also depend on the specific agrochemical development process. In general, the use of 3,5-Dibromoimidazo[1,2-a]pyrazine can lead to the successful synthesis of the target agrochemical .
  • Antimicrobial Applications

    • Summary of Application : Pyridazine and pyridazinone derivatives, which can be synthesized from 3,5-Dibromoimidazo[1,2-a]pyrazine, have shown a wide range of pharmacological activities such as antimicrobial .
    • Methods of Application : The specific methods of application can vary greatly depending on the target antimicrobial drug. The synthesis of these derivatives often involves complex organic chemistry procedures .
    • Results or Outcomes : The outcomes also depend on the specific antimicrobial drug development process. In general, the use of 3,5-Dibromoimidazo[1,2-a]pyrazine can lead to the successful synthesis of the target antimicrobial drug .
  • Antidepressant Applications

    • Summary of Application : This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant .
    • Methods of Application : The specific methods of application can vary greatly depending on the target antidepressant drug. For example, a Pfizer patent detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .
    • Results or Outcomes : The outcomes also depend on the specific antidepressant drug development process. In general, the use of 3,5-Dibromoimidazo[1,2-a]pyrazine can lead to the successful synthesis of the target antidepressant drug .
  • Anti-inflammatory Applications

    • Summary of Application : This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in anti-inflammatory .
    • Methods of Application : The specific methods of application can vary greatly depending on the target anti-inflammatory drug. For example, a Pfizer patent detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .
    • Results or Outcomes : The outcomes also depend on the specific anti-inflammatory drug development process. In general, the use of 3,5-Dibromoimidazo[1,2-a]pyrazine can lead to the successful synthesis of the target anti-inflammatory drug .

Future Directions

Imidazopyridines, which include 3,5-Dibromoimidazo[1,2-a]pyrazine, have been the subject of significant research due to their wide range of biological activities . Future research may focus on the development of eco-friendly synthesis methods, exploration of new biological activities, and the design of new drugs based on the imidazopyridine scaffold .

properties

IUPAC Name

3,5-dibromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTHYCYGHSMBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CN=C2C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557434
Record name 3,5-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromoimidazo[1,2-a]pyrazine

CAS RN

63744-21-8
Record name 3,5-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
3,5-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 3
3,5-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 4
3,5-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 5
Reactant of Route 5
3,5-Dibromoimidazo[1,2-a]pyrazine
Reactant of Route 6
Reactant of Route 6
3,5-Dibromoimidazo[1,2-a]pyrazine

Citations

For This Compound
3
Citations
PA Bonnet, A Michel, F Laurent… - Journal of medicinal …, 1992 - ACS Publications
Theophylline still occupies a dominant place in asthma therapy. Unfortunatly its adverse central nervous system (CNS) stimulant effects can dramatically limit its use, and adjustments in …
Number of citations: 87 pubs.acs.org
O Vitse, PA Bonnet, J Bompart, H Viols… - Journal of …, 1997 - Wiley Online Library
Nitration was carried out on a series of imidazo[1,2‐a]pyrazine derivatives. The reactivities of diversely substituted derivatives and of all positions of substitution were analysed and …
Number of citations: 13 onlinelibrary.wiley.com
JR Sayer - 2013 - discovery.ucl.ac.uk
Helicobacter pylori are gram negative bacteria that colonise in the human stomach causing illnesses such as peptide ulcers and various cancers. Through targeting a component of …
Number of citations: 3 discovery.ucl.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.